2-(tert-Butoxy)pyridine-3,4-diamine

Catalog No.
S13808782
CAS No.
M.F
C9H15N3O
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(tert-Butoxy)pyridine-3,4-diamine

Product Name

2-(tert-Butoxy)pyridine-3,4-diamine

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]pyridine-3,4-diamine

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C9H15N3O/c1-9(2,3)13-8-7(11)6(10)4-5-12-8/h4-5H,11H2,1-3H3,(H2,10,12)

InChI Key

IJTAKNCYFMSOMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1N)N

2-(tert-Butoxy)pyridine-3,4-diamine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a tert-butoxy group and two amine functionalities at the 3 and 4 positions. This compound is notable for its potential applications in medicinal chemistry and materials science due to its reactive amine groups and the stability conferred by the tert-butoxy substituent.

, which include:

  • Oxidation: 2-(tert-Butoxy)pyridine-3,4-diamine can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
  • Reduction: The compound can undergo reduction reactions, typically using hydrogen gas in the presence of catalysts such as palladium on carbon (Pd/C), resulting in reduced amine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur where the tert-butoxy group may be replaced by other nucleophiles under appropriate conditions.

The synthesis of 2-(tert-Butoxy)pyridine-3,4-diamine typically involves several steps:

  • Starting Materials: The synthesis begins with 3,4-diaminopyridine.
  • Reagents and Conditions: The reaction is usually conducted in the presence of tert-butanol and a suitable catalyst under controlled conditions to facilitate the formation of the tert-butoxy group.
  • Isolation and Purification: After completion, the product is isolated through filtration and purified using recrystallization techniques.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Materials Science: Its unique chemical properties allow for potential use in creating functional materials or polymers with specific characteristics .

Interaction studies involving 2-(tert-Butoxy)pyridine-3,4-diamine focus on its binding affinity to enzymes or receptors. These studies are crucial for understanding its mechanism of action and therapeutic potential. Preliminary data suggest that it may interact with key biological targets involved in cell signaling pathways, but further investigations are required to elucidate these interactions fully .

Several compounds share structural similarities with 2-(tert-Butoxy)pyridine-3,4-diamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3,4-DiaminopyridineParent compound without tert-butoxy groupKnown for treating neurological disorders
2-(Pyridin-2-yl)pyrimidineHeterocyclic compoundExhibits antifibrotic properties
6-Chloro-N4-(2-propoxyethyl)pyridine-3,4-diamineContains a chloro substituentPotential use in anti-cancer therapies

Uniqueness

The uniqueness of 2-(tert-Butoxy)pyridine-3,4-diamine lies in its specific substitution pattern and the presence of both amine groups and a tert-butoxy group. This combination enhances its solubility and reactivity compared to other similar compounds, making it a valuable candidate for further research and development in both pharmaceutical and material sciences.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

181.121512110 g/mol

Monoisotopic Mass

181.121512110 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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